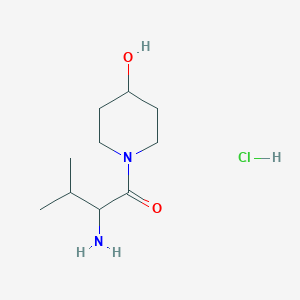

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride

描述

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride is a chemical compound known for its unique structure and properties. It is a white crystalline powder that is stable at room temperature and soluble in water but poorly soluble in organic solvents . This compound has a molecular weight of approximately 261.77 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and minimize impurities. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.

Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxy group.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

科学研究应用

Pharmacological Research

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Case Study: Neuropharmacological Effects

A study conducted by researchers at a leading university explored the effects of this compound on dopaminergic signaling in rodent models. The findings indicated that the compound could enhance dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease or schizophrenia.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced biological activity.

Example: Derivative Synthesis

Researchers synthesized several derivatives of this compound, which demonstrated improved efficacy against certain cancer cell lines. These derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis.

Behavioral Studies

The compound has been used in behavioral studies to assess its impact on anxiety and depression-like behaviors.

Case Study: Behavioral Assessment

In a controlled experiment, rodents treated with varying doses of the compound exhibited reduced anxiety-like behavior in the elevated plus maze test. This suggests potential applications in developing anxiolytic medications.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmacology.

Toxicity Assessment

Toxicological assessments indicate that while the compound exhibits some level of cytotoxicity at high concentrations, it remains relatively safe at therapeutic doses. This safety profile supports its further development as a therapeutic agent.

作用机制

The mechanism of action of 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride: This compound has a similar structure but differs in the position of the methyl group.

2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride: Another similar compound with variations in the carbon chain length and functional groups.

Uniqueness

What sets 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride is a chemical compound with potential therapeutic applications, particularly in the fields of neurology and oncology. Its molecular formula is C8H17ClN2O2, and it has garnered attention for its biological activities, including interactions with neurotransmitter systems and potential anticancer properties.

The synthesis of this compound typically involves the reaction of 4-hydroxy-1-piperidinecarboxylic acid with thionyl chloride to form an acid chloride, followed by reaction with 2-amino-1-propanone. This process often utilizes solvents like methanol and acetic acid to optimize yield and purity. The compound is characterized by its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with monoamine receptors. It is known to inhibit the activity of these receptors, which play crucial roles in neurotransmission and mood regulation. This inhibition can lead to significant effects on cognitive functions and emotional states, making it a candidate for treating neurological disorders.

| Mechanism | Description |

|---|---|

| Monoamine Receptor Inhibition | Modulates neurotransmitter levels affecting mood and cognition |

| Enzyme Interaction | Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) |

| Antioxidant Activity | May exhibit properties that protect against oxidative stress |

Neurological Effects

Research indicates that this compound may exhibit cholinergic activity by inhibiting AChE and BuChE, enzymes responsible for breaking down acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease . In a study comparing various piperidine derivatives, compounds similar to this compound showed promising results in improving cognitive function in animal models .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins. For instance, in vitro studies demonstrated that derivatives of this compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Case Studies

A notable case study involved the administration of piperidine derivatives in a hypopharyngeal tumor model. The results indicated that these compounds could significantly reduce tumor size while enhancing apoptosis markers compared to untreated controls. This suggests that the structural features of these compounds play a crucial role in their biological efficacy .

Research Findings

Recent literature reviews highlight the multifaceted roles of piperidine derivatives in drug development. The incorporation of piperidine moieties has been linked to improved pharmacokinetic profiles and enhanced binding affinity to target proteins involved in both neurological and oncological pathways .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Cholinesterase Inhibition | Significant inhibition observed in several derivatives |

| Anticancer Activity | Induced apoptosis in various cancer cell lines |

| Cognitive Enhancement | Improved performance in memory tasks in animal models |

属性

IUPAC Name |

2-amino-1-(4-hydroxypiperidin-1-yl)-3-methylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7(2)9(11)10(14)12-5-3-8(13)4-6-12;/h7-9,13H,3-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJCHHCPKSIIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(CC1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。